molecular formula C8H8N4O2S B2532643 2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1326942-98-6

2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Cat. No.: B2532643
CAS No.: 1326942-98-6
M. Wt: 224.24
InChI Key: JVZZYNKDERQFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thiophene moiety and an acetohydrazide functional group. This structure combines aromatic heterocycles (thiophene and oxadiazole) with a hydrazide side chain, making it a versatile scaffold for pharmaceutical applications. The compound is synthesized via cyclization of acetohydrazide precursors with carbon disulfide (CS₂) under basic conditions, a method common to 1,3,4-oxadiazole derivatives .

Properties

IUPAC Name

2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c9-10-6(13)3-7-11-12-8(14-7)5-1-2-15-4-5/h1-2,4H,3,9H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZZYNKDERQFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN=C(O2)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide derivative with an appropriate carboxylic acid or its derivative under dehydrating conditions.

    Introduction of the thiophene moiety: The thiophene ring can be introduced through a coupling reaction with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction.

    Acetohydrazide formation: The final step involves the reaction of the oxadiazole-thiophene intermediate with hydrazine hydrate to form the acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that 2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide and its derivatives can inhibit the growth of various bacterial strains. For instance, a study highlighted the compound's effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound is notable. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF7). The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Anti-Diabetic Effects

Recent investigations into the anti-diabetic properties of oxadiazole derivatives have revealed promising results. Specifically, this compound has been shown to lower blood glucose levels in diabetic models, indicating its potential use as an anti-diabetic agent .

Case Study 1: Anticancer Activity Assessment

In a recent study published in Pharmaceuticals, researchers synthesized various oxadiazole derivatives and evaluated their anticancer activity using MTT assays against multiple cancer cell lines. The results showed that compounds similar to this compound exhibited significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several thiophene-linked oxadiazoles against common pathogens. The findings indicated that this compound displayed superior inhibition against Staphylococcus aureus and Escherichia coli when compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene and oxadiazole moieties can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitutions

The compound’s activity is influenced by substituents on the oxadiazole ring and the choice of aromatic moieties. Key analogs include:

Compound Name Key Structural Differences Biological Activity
2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide Thiophene replaced with 3-fluoro-4-methylphenyl Not explicitly reported
N′-[(Z/E)-(3-Indolyl)methylene]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide Pyridin-4-yl replaces thiophene; sulfanyl group added Anticancer (IC₅₀ = 0.010 μM vs. EGFR)
2-(2-(4-Nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole Pyridin-4-yl replaces thiophene; nitrobenzylidene added Cytotoxic (IC₅₀ = 1.1–1.5 μM)
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone Thiophene replaced with pyridine-2-ylamino; mercapto group Antimicrobial (MIC = 30.2–43.2 μg/cm³)

Key Observations :

  • Thiophene vs. Pyridine/Phenyl : Pyridine-containing analogs (e.g., ) exhibit enhanced anticancer activity due to improved EGFR inhibition, whereas thiophene derivatives may favor antimicrobial properties .
  • Functional Groups : Sulfanyl (-S-) or mercapto (-SH) groups enhance bioavailability and target binding , while hydrazide side chains improve solubility and metabolic stability .
Anticancer Activity
  • Thiophene-Oxadiazole Hybrid: Limited direct data, but related compounds (e.g., ) show moderate activity against breast cancer (MCF7) with IC₅₀ values comparable to 5-fluorouracil.
  • Pyridine-Oxadiazole Derivatives : Superior potency (IC₅₀ = 0.010 μM) via EGFR inhibition , outperforming thiophene-based structures.
Antimicrobial Activity
  • Thiophene-Oxadiazole: Antimicrobial MIC values (30.2–43.2 μg/cm³) are competitive, though slightly less potent than fluoroquinolones .
  • Benzothiazole-Oxadiazole Hybrids : Broader-spectrum activity against Gram-positive and fungal pathogens .
Anti-inflammatory Activity
  • Thiophene-Oxadiazole: No direct data, but analogs like 1-((5-ethyl-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazole exhibit dual anticancer/anti-inflammatory action (68.4% COX-2 inhibition) .

Physicochemical and Pharmacokinetic Properties

Property 2-[5-(Thiophen-3-yl)-oxadiazol-2-yl]acetohydrazide Pyridine-Oxadiazole Analog
Molecular Weight ~265 g/mol ~350 g/mol
LogP (Lipophilicity) ~1.8 (predicted) ~2.5
Hydrogen Bond Donors 2 (NH groups) 3
Bioavailability (Veber) Likely compliant Compliant

Insights :

  • Lower molecular weight and logP of the thiophene derivative suggest better solubility than pyridine analogs, aligning with Lipinski’s rule .

Biological Activity

2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiophene ring and an oxadiazole moiety, which are known to contribute to its biological properties. The molecular formula for this compound is C8H8N4OSC_8H_8N_4OS, with a molecular weight of approximately 196.24 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains. In particular:

  • Staphylococcus spp. : Exhibited strong bactericidal effects.
  • Mycobacterium tuberculosis : Some oxadiazole derivatives have shown effectiveness against resistant strains .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For example:

  • Cell Lines : Compounds similar to this compound have been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that these compounds can induce apoptosis in cancer cells .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-710.38Induces apoptosis
Similar DerivativeA54912.1Inhibits cell proliferation

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of this compound were evaluated using L929 normal cell lines:

  • Results : At certain concentrations (e.g., 100 µM), the compound showed minimal cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Case Studies

Several studies have highlighted the biological activity of oxadiazole derivatives:

  • Study on Antimicrobial Properties : A study published in PMC demonstrated that oxadiazole derivatives had significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In another investigation, oxadiazole derivatives were shown to inhibit the growth of various cancer cell lines significantly and were identified as potential leads for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

  • Hydrazide Formation : Reacting an oxadiazole-containing ester (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) with hydrazine hydrate in propan-2-ol under reflux (3–4 hours) yields the acetohydrazide core .
  • Derivatization : Substituted aldehydes or acyl chlorides can be condensed with the hydrazide group to generate Schiff bases or amide derivatives, respectively. For instance, refluxing with aromatic aldehydes in ethanol forms hydrazones .
    • Key Considerations : Solvent choice (e.g., propan-2-ol vs. methanol) impacts reaction efficiency and purity. Recrystallization from aqueous ethanol or propan-2-ol is common for purification .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer :

  • Spectroscopy : IR confirms N–H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches. 1^1H NMR identifies thiophene protons (δ 6.8–7.5 ppm) and hydrazide NH signals (δ 9–10 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 294.08) .
  • X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, particularly for verifying oxadiazole-thiophene conjugation .

Q. What in vitro/in vivo assays are used to screen its biological activity?

  • Methodological Answer :

  • Anticancer Activity : MTT assays measure IC50_{50} values against cancer cell lines (e.g., EGFR inhibition in A549 cells) .
  • Anti-inflammatory Testing : Carrageenan-induced paw edema models in rodents assess reduction in inflammation .
  • Controls : Include reference drugs (e.g., aspirin for anti-inflammatory studies) and vehicle-treated groups to validate specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiophene or oxadiazole rings) influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., –Cl, –CF3_3) to the thiophene ring to enhance EGFR binding affinity. For example, 3-indolylmethylene substitutions improve IC50_{50} values to 0.010 μM .
  • Data Analysis : Compare bioactivity trends using regression models or heatmaps to correlate substituent properties (Hammett constants, logP) with efficacy .

Q. What experimental and computational approaches elucidate its mechanism of action?

  • Methodological Answer :

  • Enzyme Assays : Directly measure inhibition of target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorometric kits .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole-thiophene moiety and EGFR’s ATP-binding pocket .
  • Validation : Mutagenesis studies (e.g., EGFR T790M mutants) confirm docking predictions .

Q. How can conflicting data on synthetic yields or bioactivity be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (e.g., hydrazine hydrate molar ratios, reflux duration) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values from 3+ independent labs) to identify outliers or trends .

Q. What strategies optimize crystallographic refinement for low-quality diffraction data?

  • Methodological Answer :

  • Software Tools : SHELXL’s TWIN command handles twinned crystals, while iterative cycles of least-squares refinement improve R-factors .
  • Data Collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) to resolve disorder in the thiophene ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.